Dichlorophosphite
CAS No.: 43627-46-9
Cat. No.: VC14089633
Molecular Formula: Cl2OP-
Molecular Weight: 117.88 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 43627-46-9 |
|---|---|
| Molecular Formula | Cl2OP- |
| Molecular Weight | 117.88 g/mol |
| IUPAC Name | dichlorophosphinite |
| Standard InChI | InChI=1S/Cl2OP/c1-4(2)3/q-1 |
| Standard InChI Key | NPXUKNQBFIIIDW-UHFFFAOYSA-N |
| Canonical SMILES | [O-]P(Cl)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Geometry and Bonding
Dichlorophosphites exhibit a trigonal pyramidal geometry around the phosphorus atom, consistent with sp³ hybridization. The P–Cl bond lengths (approximately 2.04 Å) and P–O bond lengths (1.65 Å) reflect the interplay of electronegativity and orbital overlap. The Cl–P–Cl bond angle, typically near 100°, arises from lone pair-bond pair repulsions, distinguishing dichlorophosphites from their pentavalent phosphate analogs .
Nomenclature and Synonyms
The IUPAC naming system prioritizes the substituent order, with the alkoxy group taking precedence over chlorine. For instance, methyl dichlorophosphite (CAS 3279-26-3) is alternatively designated methyl phosphorodichloridite or dichloro(methoxy)phosphane . Regulatory identifiers such as EC numbers (e.g., 216-098-5 for ethyl dichlorophosphite) and PubChem Substance IDs (e.g., 87572892 for methyl dichlorophosphite) facilitate precise tracking in chemical databases .
Table 1: Key Identifiers for Representative Dichlorophosphites
| Compound | CAS Number | Molecular Formula | Molecular Weight | EC Number |
|---|---|---|---|---|
| Ethyl dichlorophosphite | 1498-42-6 | C₂H₅Cl₂OP | 163.94 | 216-098-5 |
| Methyl dichlorophosphite | 3279-26-3 | CH₃Cl₂OP | 132.91 | 222-236-8 |
Synthesis Methods
Traditional Routes
The most common synthesis involves the reaction of phosphorus trichloride (PCl₃) with an alcohol or alkoxide. For example, methyl dichlorophosphite is prepared via the stoichiometric reaction:
This exothermic process requires anhydrous conditions to avoid hydrolysis to phosphoric acid derivatives .
Optimized Protocols
A landmark study by Tashma et al. (1987) demonstrated that reacting trimethyl phosphite ((CH₃O)₃P) with PCl₃ in a 1:1 molar ratio under inert atmosphere yields methyl dichlorophosphite with >95% efficiency. ³¹P NMR monitoring revealed minimal byproduct formation, underscoring the method’s reliability for oligonucleotide synthesis applications .
Physical and Chemical Properties
Physicochemical Data
Dichlorophosphites are typically colorless liquids with pungent odors. Key properties include:
Reactivity Profile
The P–Cl bonds in dichlorophosphites are highly susceptible to nucleophilic attack. For instance, reaction with alcohols yields phosphoroamidites, while amines produce phosphoramidates. Hydrolysis in aqueous media generates phosphorous acid derivatives, necessitating anhydrous storage .
Applications in Organic Synthesis
Oligonucleotide Synthesis
Dichlorophosphites are pivotal in the phosphite triester method, where they phosphorylate nucleosides to form phosphoramidite intermediates. This approach, central to solid-phase DNA synthesis, enables high-fidelity coupling with minimal side reactions .
Phosphitylating Agents
As demonstrated by TCI America, methyl dichlorophosphite (>95% purity) serves as a cost-effective phosphitylating agent for introducing phosphorus(III) centers into organic scaffolds, facilitating the synthesis of ligands and catalysts .
Recent Research and Developments
Recent advancements focus on enhancing the stability and selectivity of dichlorophosphites. Innovations in microreactor technology have enabled continuous-flow synthesis, reducing exposure risks and improving yield reproducibility. Additionally, computational studies are elucidating reaction mechanisms to optimize catalytic cycles involving dichlorophosphite intermediates .
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